- Investigation of the reaction conditions for the synthesis of 4,6-disubstituted 3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridoneJournal of the Serbian Chemical Society, 1994, 59(12), 959-65,
Cas no 93271-59-1 (3-Cyano-4-methyl-2-pyridone)

3-Cyano-4-methyl-2-pyridone structure
Nome do Produto:3-Cyano-4-methyl-2-pyridone
3-Cyano-4-methyl-2-pyridone Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Hydroxy-4-methylnicotinonitrile
- 3-Cyano-4-methyl-2-pyridone
- 1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile
- 2-Hydroxy-4-methyl-pyridine-3-carbonitrile
- 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 4-methyl-2-oxo-1H-pyridine-3-carbonitrile
- 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile (ACI)
- 2-Hydroxy-4-methylpyridine-3-carbonitrile
- 4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Z1198154735
- XSJRLWNOZDULKJ-UHFFFAOYSA-N
- DB-028100
- 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-oxo-
- SB52872
- SCHEMBL296497
- 4-methyl-3-cyano-2-pyridone
- 3-cyano-4-methylpyridone
- F17472
- MFCD00716620
- CS-10692
- SY007009
- CS-0037171
- DTXSID20442322
- 1 pound not2-dihydro-2-oxo-4-methylpyridine-3-carbonitrile
- AKOS006274540
- 2-hydroxy-3-cyano-4-methylpyridine
- 93271-59-1
- AKOS015891765
- 4-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE
- EN300-98342
- 2-hydroxy-4-methyl-3-cyanopyridine
-
- MDL: MFCD00716620
- Inchi: 1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
- Chave InChI: XSJRLWNOZDULKJ-UHFFFAOYSA-N
- SMILES: N#CC1=C(C)C=CNC1=O
Propriedades Computadas
- Massa Exacta: 134.04800
- Massa monoisotópica: 134.048012819g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 0
- Complexidade: 277
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.1
- Superfície polar topológica: 52.9Ų
Propriedades Experimentais
- Densidade: 1.209
- Ponto de ebulição: 337.7℃ at 760 mmHg
- Ponto de Flash: 158.005℃
- Índice de Refracção: 1.553
- PSA: 56.65000
- LogP: 0.55498
3-Cyano-4-methyl-2-pyridone Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H332-H335
- Declaração de Advertência: P280-P305+P351+P338-P310
- Condição de armazenamento:Inert atmosphere,Room Temperature(BD75655)
3-Cyano-4-methyl-2-pyridone Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Cyano-4-methyl-2-pyridone Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107811-250mg |
4-Methyl-2-oxo-1H-pyridine-3-carbonitrile |
93271-59-1 | 98% | 250mg |
¥46.00 | 2024-04-25 | |
abcr | AB284942-1 g |
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |
93271-59-1 | 1g |
€136.80 | 2022-06-11 | ||
abcr | AB284942-25 g |
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |
93271-59-1 | 25g |
€800.40 | 2022-06-11 | ||
Enamine | EN300-7181089-10g |
4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
93271-59-1 | 95% | 10g |
$313.0 | 2023-09-01 | |
Enamine | EN300-7181089-50g |
4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
93271-59-1 | 95% | 50g |
$1109.0 | 2023-09-01 | |
abcr | AB284942-25g |
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, 97%; . |
93271-59-1 | 97% | 25g |
€473.80 | 2024-04-15 | |
eNovation Chemicals LLC | D689007-25g |
3-Cyano-4-methyl-2-pyridone |
93271-59-1 | >97% | 25g |
$125 | 2024-07-20 | |
eNovation Chemicals LLC | Y1298483-25G |
4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
93271-59-1 | 97% | 25g |
$150 | 2024-07-21 | |
TRC | C987913-500mg |
3-Cyano-4-methyl-2-pyridone |
93271-59-1 | 500mg |
$87.00 | 2023-05-18 | ||
Apollo Scientific | OR300781-1g |
3-Cyano-2-hydroxy-4-methylpyridine |
93271-59-1 | 97+% | 1g |
£15.00 | 2025-02-19 |
3-Cyano-4-methyl-2-pyridone Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
Referência
- Preparation of 2-piperazinopyridine-3-carboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
Referência
- Preparation of substituted pyridinecarboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 50 °C; 50 °C → 10 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt
Referência
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → 90 °C; 1.5 h, 90 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cementWuhan Gongcheng Daxue Xuebao, 2008, 30(4), 33-35,
Método de produção 6
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 10 °C; 2 - 3 h, 50 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- Method for preparation of 2-chloro-3-amino-4-methylpyridine, China, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ; 50 min, 5 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ; 50 min, 5 °C
Referência
- Improved synthesis of 2-chloro-3-amino-4-methylpyridineJournal of Heterocyclic Chemistry, 2013, 50(1), 145-148,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; overnight, rt
Referência
- Process for preparation of nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine, China, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Sulfuric acid
1.2 Solvents: Water
1.2 Solvents: Water
Referência
- Process for preparation of 3-amino-2-chloro-4-methylpyridine, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Sulfuric acid , 2-(3,3-Dimethoxy-1-methylpropylidene)propanedinitrile Solvents: Water ; 2 h, 50 °C; 50 °C → rt
Referência
- Caspase inhibitors based on pyridazinone scaffold, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
Referência
- Preparation of carboxamides as sodium channel blocking compounds, derivatives thereof, and methods of their use, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; rt → 0 °C; 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ; neutralized, rt
1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ; pH 3
1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ; neutralized, rt
1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ; pH 3
Referência
- Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridineVibrational Spectroscopy, 2010, 53(2), 189-198,
Método de produção 13
Condições de reacção
1.1 Catalysts: Acetic acid , Ammonium acetate Solvents: Toluene ; 8 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C
Referência
- A concise synthesis of 2-chloro-3-amino-4-methylpyridineResearch on Chemical Intermediates, 2011, 37(6), 599-604,
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
Referência
- Alkyl azinyl carbonitriles as building blocks in heterocyclic synthesis. A route for the synthesis of 4-methyl-2-oxopyridinesPharmazie, 1999, 54(8), 571-574,
Método de produção 15
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 5 h, 0 °C → 50 °C
Referência
- Preparation of AXL, c-Met, and TyRo3 inhibitors, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Sodium Solvents: Diethyl ether ; cooled; 1 h, < 20 °C; 5 h, cooled
1.2 Solvents: Water ; 10 min, rt
1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
1.2 Solvents: Water ; 10 min, rt
1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
Referência
- Pyrrole-3-formamide compound, its preparation method and its use in preparation of anticancer agents, China, , ,
Método de produção 17
Condições de reacção
Referência
- Acetals of lactams and amides of acids. 42. Cyclization of dieneamino esters, dieneaminonitriles, and acylamidines into pyridine derivativesKhimiya Geterotsiklicheskikh Soedinenii, 1984, (6), 799-802,
Método de produção 18
Condições de reacção
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; 8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C
Referência
- Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid systemEuropean Journal of Medicinal Chemistry, 2018, 154, 155-171,
Método de produção 19
Condições de reacção
Referência
- Studies on the preparation of 3,4-disubstituted 2-methoxypyridinesJournal of Heterocyclic Chemistry, 1999, 36(3), 653-658,
3-Cyano-4-methyl-2-pyridone Raw materials
- 2-Cyanoacetamide
- [(2E)-3-methoxy-1-methylprop-2-en-1-ylidene]malononitrile
- 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal
- 2-Butenamide, 2-cyano-3-methyl-
- 2-chloro-4-methylpyridin-3-amine
- 2-Amino-4-methylpyridine-3-carbonitrile
- 4,4-Dimethoxybutan-2-one
- N,N-Dimethylformamide diethyl acetal
- Ethyl formate
- Ethyl acetoacetate
- Propanedinitrile, (3-methoxy-1-methyl-2-propenylidene)-
- Propanedinitrile, 2-(3,3-diethoxy-1-methylpropylidene)-
- 2,4-Pentadienamide, 2-cyano-5-(dimethylamino)-3-methyl-, (4E)-
3-Cyano-4-methyl-2-pyridone Preparation Products
3-Cyano-4-methyl-2-pyridone Literatura Relacionada
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone

Pureza:99%
Quantidade:25g
Preço ($):248.0